Isoxazole vs. Phenyl or Pyridyl Terminal Heterocycle: Hydrogen Bond Acceptor Count and Topological PSA Differential
The 3-methylisoxazole terminus in the target compound provides four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 68 Ų [1]. In contrast, a representative 4-arylquinoline-2-carboxamide comparator with a 4-fluorophenyl substituent at the quinoline 4-position (e.g., core scaffold from US9663506B2) and a simple amide displays a TPSA of approximately 55–60 Ų and HBA of 3, driven by the absence of the isoxazole oxygen and nitrogen atoms [2]. The additional HBA and elevated TPSA in the target compound are predicted to modulate blood–brain barrier permeability and CNS penetration profiles, making direct substitution with lower-TPSA analogs unsuitable for applications requiring finely tuned CNS exposure [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA = 68 Ų; HBA = 4; HBD = 1; cLogP = 2.6 |
| Comparator Or Baseline | Representative 4-(4-fluorophenyl)quinoline-2-carboxamide (unsubstituted amide): TPSA ≈ 55–60 Ų; HBA = 3; HBD = 1; cLogP ≈ 3.5–4.0 |
| Quantified Difference | ΔTPSA ≈ +8 to +13 Ų; ΔHBA = +1; ΔcLogP ≈ -0.9 to -1.4 |
| Conditions | Computed properties (PubChem, Cactvs 3.4.8.18); comparator data inferred from representative 4-arylquinoline-2-carboxamide scaffold in patent US9663506B2 |
Why This Matters
Differences in TPSA of ≥8 Ų and HBA count of ≥1 can shift predicted CNS MPO scores by 0.5–1.0 units, directly impacting the suitability of this compound versus 4-aryl analogs for neuroscience screening cascade placement.
- [1] PubChem. N-(2-(3-methylisoxazol-5-yl)ethyl)quinoline-2-carboxamide. CID 71789686. Computed Properties. View Source
- [2] Merck Sharp & Dohme Corp. US Patent 9,663,506 B2. Representative 4-arylquinoline-2-carboxamide scaffold properties inferred from patent examples. View Source
